![molecular formula C20H24N4 B14246010 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- CAS No. 394203-92-0](/img/structure/B14246010.png)
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is a heterocyclic compound that features a benzimidazole core linked to a piperazine moiety through a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole core. The piperazine moiety is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities on the benzimidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole core can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine moieties .
Applications De Recherche Scientifique
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as an anticancer, antihypertensive, and anticonvulsant agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- involves its interaction with various molecular targets and pathways. The benzimidazole core can interact with DNA and enzymes, leading to the inhibition of DNA synthesis and enzyme activity. The piperazine moiety can enhance the compound’s binding affinity to specific receptors and enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but have different substituents and exhibit distinct biological activities.
2-Substituted Benzimidazoles: These compounds have various substituents at the 2-position of the benzimidazole ring and are known for their antimicrobial and antifungal activities.
Uniqueness
1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]- is unique due to the presence of the piperazine moiety, which enhances its biological activity and binding affinity to specific targets. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse range of applications in medicinal chemistry .
Propriétés
Numéro CAS |
394203-92-0 |
|---|---|
Formule moléculaire |
C20H24N4 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
6-[3-(4-phenylpiperazin-1-yl)propyl]-1H-benzimidazole |
InChI |
InChI=1S/C20H24N4/c1-2-6-18(7-3-1)24-13-11-23(12-14-24)10-4-5-17-8-9-19-20(15-17)22-16-21-19/h1-3,6-9,15-16H,4-5,10-14H2,(H,21,22) |
Clé InChI |
NXACGFFPVFDPGP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CC3=C(C=C2)N=CN3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14245931.png)
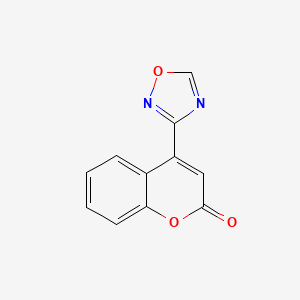
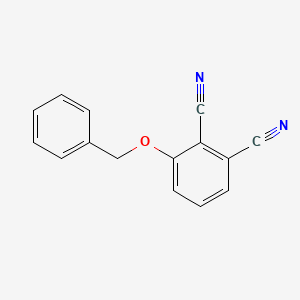
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
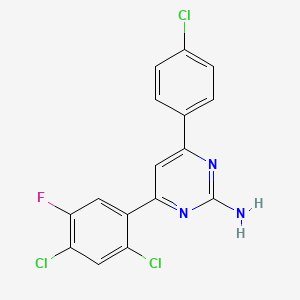
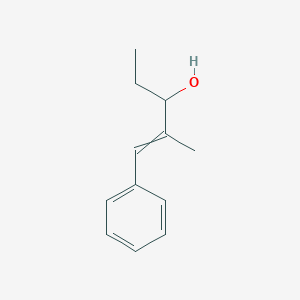
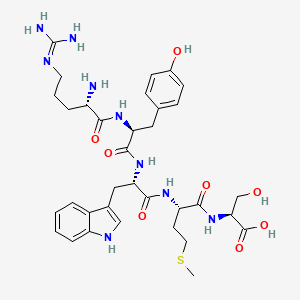
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
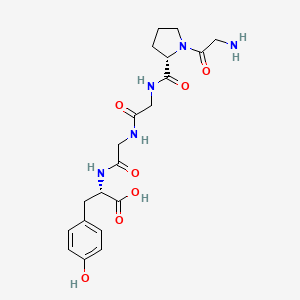
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)

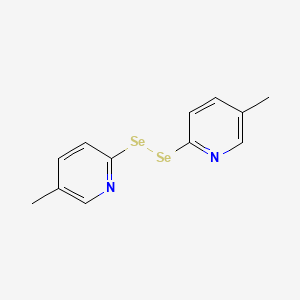
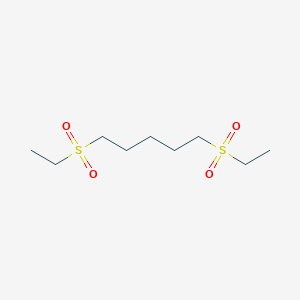
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
